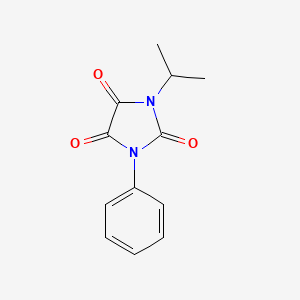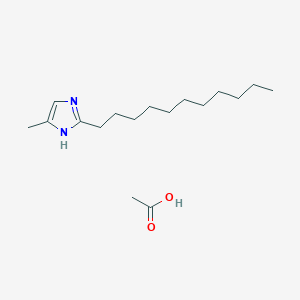
acetic acid;5-methyl-2-undecyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;5-methyl-2-undecyl-1H-imidazole is a compound that combines the properties of acetic acid and imidazole derivatives Imidazole is an organic compound with the formula C3H4N2, known for its aromatic heterocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methyl-2-undecyl-1H-imidazole typically involves the cyclization of amido-nitriles. This reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step synthesis processes. One common method is the copper-catalyzed [3 + 2] cycloaddition reaction, which provides multisubstituted imidazoles in good yields and high regioselectivity using oxygen as an oxidant . This method is efficient and can be scaled up for industrial applications.
化学反応の分析
Types of Reactions
Acetic acid;5-methyl-2-undecyl-1H-imidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Sodium dichromate, sulfuric acid, heat.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: N-bromosuccinimide (NBS), light or heat.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes or reduced derivatives.
Substitution: Halogenated imidazole derivatives.
科学的研究の応用
Acetic acid;5-methyl-2-undecyl-1H-imidazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of acetic acid;5-methyl-2-undecyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and modulating biological pathways . The compound’s amphoteric nature allows it to function both as an acid and a base, facilitating various biochemical reactions .
類似化合物との比較
Similar Compounds
Imidazole: The parent compound, known for its aromatic heterocyclic structure and biological activity.
Benzimidazole: Similar structure with an additional fused benzene ring, used in pharmaceuticals and agrochemicals.
Thiazole: Another heterocyclic compound with sulfur, known for its presence in vitamins and antibiotics.
Uniqueness
The presence of the 5-methyl-2-undecyl group provides additional hydrophobic interactions, making it suitable for applications in non-polar environments .
特性
CAS番号 |
106917-26-4 |
|---|---|
分子式 |
C17H32N2O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
acetic acid;5-methyl-2-undecyl-1H-imidazole |
InChI |
InChI=1S/C15H28N2.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-15-16-13-14(2)17-15;1-2(3)4/h13H,3-12H2,1-2H3,(H,16,17);1H3,(H,3,4) |
InChIキー |
GYZJNFASQZJACN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=NC=C(N1)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
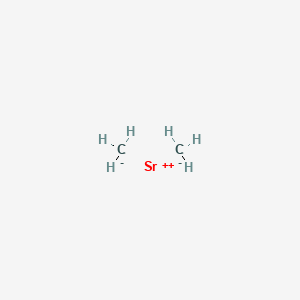
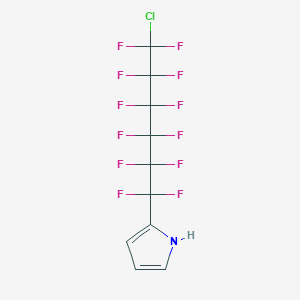

![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
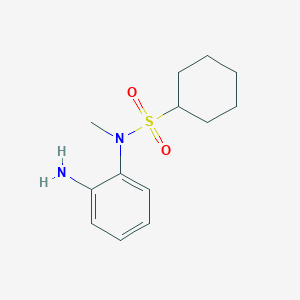
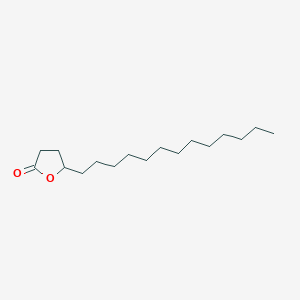
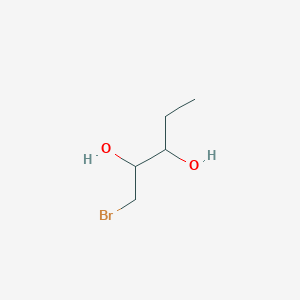

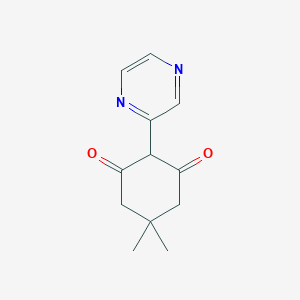
![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
